2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of microwave irradiation for faster reaction times and higher yields may be employed .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Pyrazole: A simple five-membered ring with two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Imidazole: A five-membered ring with two nitrogen atoms at non-adjacent positions.
Comparison: 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid is unique due to the combination of both pyrazole and pyrimidine rings, which imparts distinct electronic and steric properties. This dual-ring structure allows for more versatile interactions with biological targets and greater potential for functionalization compared to simpler heterocycles .
Properties
Molecular Formula |
C8H6N4O2 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-pyrazol-1-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-4-9-8(10-5-6)12-3-1-2-11-12/h1-5H,(H,13,14) |
InChI Key |
LMEVZGZYIQYYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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